2-(3,4-Dimethoxyphenyl)pentan-3-one

Description

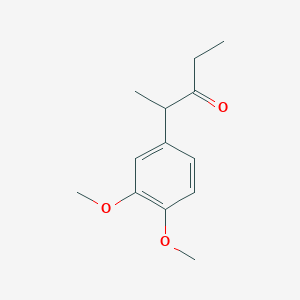

2-(3,4-Dimethoxyphenyl)pentan-3-one is a synthetic organic compound featuring a pentan-3-one backbone substituted with a 3,4-dimethoxyphenyl group at the second carbon. The 3,4-dimethoxy substitution on the aromatic ring is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-donating properties and structural similarity to natural lignans and flavonoids .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-11(14)9(2)10-6-7-12(15-3)13(8-10)16-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXAOUMIJAWKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pentan-3-one can be achieved through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone, such as 2-pentanone, in the presence of a base like sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pentan-3-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the ketone group can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,4-dimethoxyphenyl)pentan-3-one with structurally related compounds from the provided evidence, focusing on synthesis, physicochemical properties, and functional distinctions.

Key Observations :

Core Structure Diversity: While this compound is a simple ketone, its analogs include amides (e.g., Rip-B) and complex heterocycles (e.g., pyrido-pyrimidinones).

Synthetic Complexity: The benzamide derivative (Rip-B) is synthesized via a straightforward acylation reaction with high yield (80%), whereas the pyrido-pyrimidinone derivatives require multi-step heterocyclic formation, as seen in patent applications .

Table 2: Physicochemical and Functional Properties

Critical Comparisons :

Bioactivity Potential: The benzamide derivative (Rip-B) shares structural motifs with dopamine receptor ligands, as 3,4-dimethoxyphenethylamine is a known precursor in neurotransmitter analogs . Pyrido-pyrimidinones are designed for pharmaceutical use, with piperazine/diazepane substituents enhancing solubility and target affinity (e.g., kinase inhibitors) .

Stability and Reactivity :

Biological Activity

2-(3,4-Dimethoxyphenyl)pentan-3-one, also known as a dimethoxyphenyl ketone, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pentanone backbone with a 3,4-dimethoxyphenyl substituent, which is critical for its biological activity.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that this compound has significant anticancer properties. It has been evaluated against various cancer cell lines with promising results. For instance, in vitro assays demonstrated that it can inhibit the proliferation of cancer cells at micromolar concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 11.0 |

| MCF-7 | 9.5 |

| A549 | 7.2 |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, treatment with this compound resulted in reduced edema and pain responses.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It can alter signaling pathways related to apoptosis and cell survival, particularly affecting the MAPK and NF-kB pathways.

- Interaction with Receptors : The dimethoxyphenyl group may facilitate binding to various receptors involved in cellular signaling.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- Cancer Study : In a study involving mice implanted with tumor cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Model : In an animal model of bacterial infection, treatment with the compound led to improved survival rates and reduced bacterial load.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.